6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine
Overview
Description
“6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a variety of roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted at the 4-position with a hexylamine and at the 6-position with a 2-aminoethoxy group . The presence of these functional groups could confer specific chemical properties to the molecule, such as polarity and potential for hydrogen bonding.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine and ether functional groups, as well as the aromatic pyrimidine ring . Amines can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions. Ethers, on the other hand, are generally quite stable but can be cleaved by strong acids.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and ether groups could confer solubility in polar solvents, while the nonpolar hexyl group could confer solubility in nonpolar solvents .
Scientific Research Applications
Synthesis of Novel Pharmacological Agents
Pyrimidine derivatives, including those related to "6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine," have been synthesized for their potential anti-inflammatory, analgesic, and antiviral activities. For example, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives has been reported, with some compounds exhibiting promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). Similarly, studies on the chemistry of pyrimidine derivatives as new acylation reagents and inhibitors of uracil DNA glycosylases have revealed their inhibitory activity against human and herpetic DNA glycosylases, indicating potential antiviral applications (Botta et al., 1994).
Development of Advanced Materials
Research into the Staudinger reduction chemistry of cellulose has led to the synthesis of selectively O-acylated 6-amino-6-deoxy-cellulose, demonstrating the utility of pyrimidine derivatives in modifying polysaccharides for targeted properties such as solubility and miscibility in biomedical applications (Fox & Edgar, 2012). This showcases the role of pyrimidine derivatives in the development of novel materials with enhanced performance for specific applications.
Biochemical Reactivity and Mechanistic Studies
Pyrimidine derivatives have been instrumental in biochemical studies, such as understanding the reactivity of 4-hydroxynonenal (HNE), a major lipid peroxidation product. The reactivity of HNE with thiol and amino groups, including those of pyrimidine derivatives, has been explored to elucidate the biochemical effects of HNE, highlighting the importance of pyrimidine derivatives in studying cellular oxidative stress mechanisms (Schaur, 2003).
Future Directions
properties
IUPAC Name |
6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-2-3-4-5-7-14-11-9-12(16-10-15-11)17-8-6-13/h9-10H,2-8,13H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPPZXRFWALGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC=N1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-hexylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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